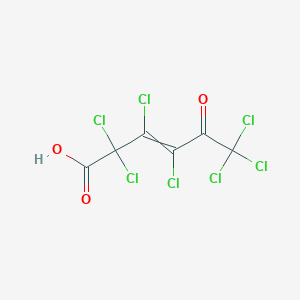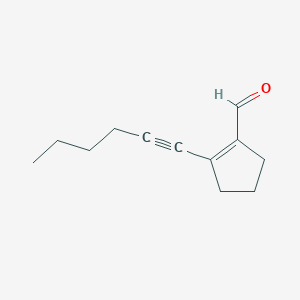
1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- is an organic compound with a unique structure that combines a cyclopentene ring with an aldehyde group and a hexynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- can be achieved through several synthetic routes. One common method involves the reaction of cyclopentene with an appropriate aldehyde precursor under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and cost-effectiveness in the production process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hexynyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used to substitute the hexynyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The hexynyl group may also participate in interactions with hydrophobic regions of biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-: Similar structure but with a cyclohexene ring and additional methyl groups.
1-Cyclopentene-1-carboxaldehyde: Lacks the hexynyl substituent, making it less versatile in certain reactions.
Uniqueness
1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- is unique due to the presence of both an aldehyde group and a hexynyl substituent, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
Properties
CAS No. |
106180-25-0 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-hex-1-ynylcyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C12H16O/c1-2-3-4-5-7-11-8-6-9-12(11)10-13/h10H,2-4,6,8-9H2,1H3 |
InChI Key |
LPGYOVBNKAKLBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=C(CCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


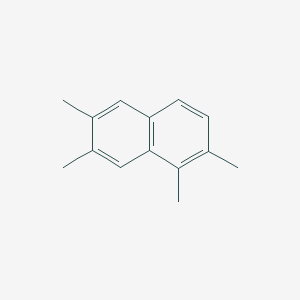
![Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate](/img/structure/B14326058.png)
![Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]-](/img/structure/B14326061.png)
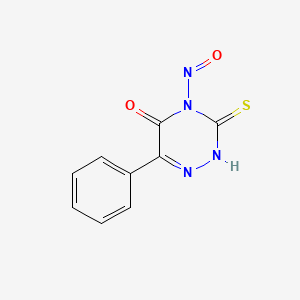
![Phenol, 2-[1-(4-hydroxyphenyl)butyl]-](/img/structure/B14326072.png)
![6,8-Dioxabicyclo[3.2.1]octan-4-one](/img/structure/B14326085.png)
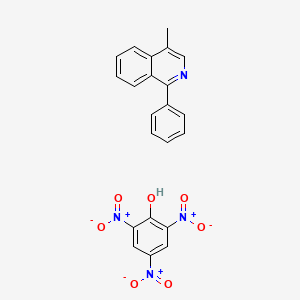
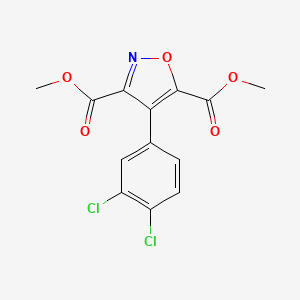
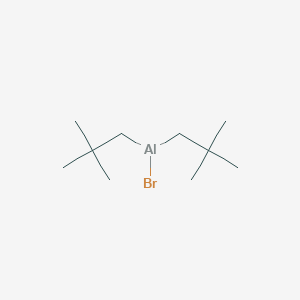
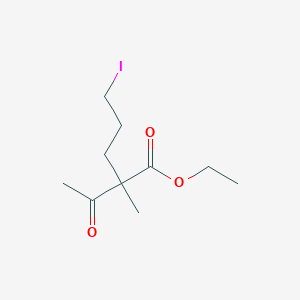
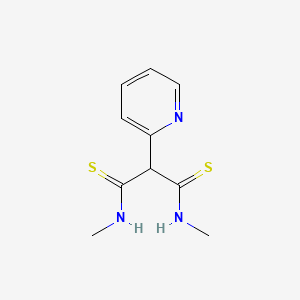
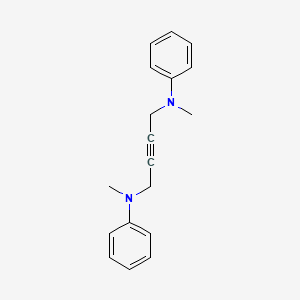
![1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane](/img/structure/B14326140.png)
